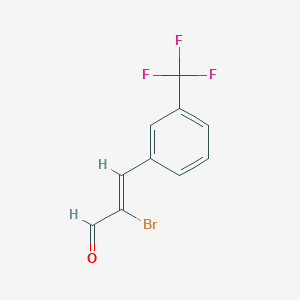![molecular formula C20H28N2O5S2 B13361430 N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13361430.png)
N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, sulfonamide, and phenoxy functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminophenol with tert-butylamine to form 4-(tert-butylamino)phenol. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the phenoxy group or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The tert-butyl groups can provide steric hindrance, affecting the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but lacks the sulfonamide and tert-butyl groups.
Bromine Compounds: These compounds contain bromine atoms and exhibit different reactivity and applications compared to N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H28N2O5S2 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-19(2,3)21-28(23,24)17-11-7-15(8-12-17)27-16-9-13-18(14-10-16)29(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3 |
Clé InChI |
CHFIIYOSORJVPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


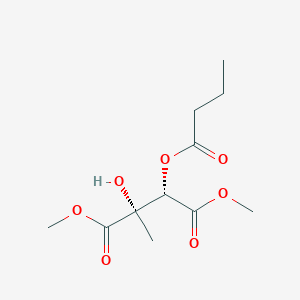
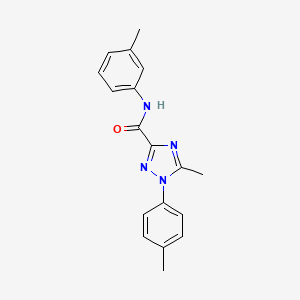
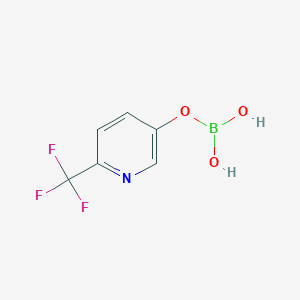


![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
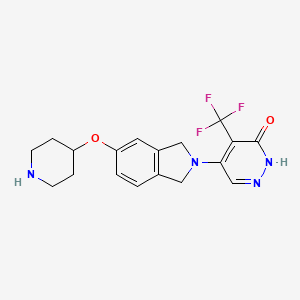
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)


